molecular formula C17H24ClN3O B5289510 N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE

N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE

Cat. No.: B5289510
M. Wt: 321.8 g/mol
InChI Key: XDMDESGUHBKKJZ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorophenyl group with a cyclohexyl-tetrahydropyrazinecarboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves the reaction of 4-chlorophenylhydrazine with cyclohexanone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as methanesulfonic acid, to yield the desired tetrahydropyrazinecarboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
  • N-(4-METHOXYPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-4-CYCLOHEXYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMDESGUHBKKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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